2-Bromo-5-fluoro-N-methylaniline hydrochloride

Description

Properties

IUPAC Name |

2-bromo-5-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXJVNBPPQPCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681960 | |

| Record name | 2-Bromo-5-fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-27-7 | |

| Record name | Benzenamine, 2-bromo-5-fluoro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl 2-bromo-5-fluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating a Key Synthetic Intermediate: A Technical Guide to 2-Bromo-5-fluoro-N-methylaniline Hydrochloride

Introduction: The Challenge of Characterizing Niche Building Blocks

In the landscape of pharmaceutical research and fine chemical synthesis, halogenated anilines are indispensable building blocks. Their unique substitution patterns offer medicinal chemists a versatile scaffold for constructing complex molecular architectures. 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS No. 1199773-27-7) represents one such specialized intermediate. However, for many of these niche reagents, a comprehensive public dataset of physical properties is often scarce. This guide provides a detailed overview of what is known about this compound, addresses the current data gaps, and offers insights by comparing it with its corresponding free base and related isomers. For the drug development professional, understanding not just the known data but also the known unknowns is critical for experimental design and process development.

Core Compound Analysis: this compound

This compound is the hydrochloride salt of 2-Bromo-5-fluoro-N-methylaniline. The formation of a hydrochloride salt is a common strategy in drug development and chemical synthesis to improve the stability, handling, and solubility (particularly in aqueous media) of an amine-containing parent molecule.

Structural and Chemical Identifiers

A precise understanding of the molecule begins with its fundamental identifiers. The key properties for the hydrochloride salt are summarized below.

| Property | Value | Source |

| CAS Number | 1199773-27-7 | [1][2] |

| Molecular Formula | C₇H₈BrClFN | [2] |

| Molecular Weight | 238.95 g/mol | [2] |

| Canonical SMILES | Cl.CNC1=C(Br)C=C(F)C=C1 | [3] |

| IUPAC Name | 2-bromo-5-fluoro-N-methylaniline;hydrochloride |

Known Physical Properties: Acknowledging the Data Gap

A thorough review of publicly available chemical databases and safety data sheets reveals a significant lack of experimentally determined physical property data for this compound. A safety data sheet for the compound explicitly lists "no data available" for key metrics such as melting point, boiling point, solubility, and stability.[4]

This absence of information is not unusual for a specialized laboratory-scale chemical. It underscores the necessity for researchers to perform their own characterization or to proceed with the logical assumptions based on the properties of analogous structures and the general behavior of amine salts.

The Free Base Counterpart: 2-Bromo-5-fluoro-N-methylaniline

To provide context, we can examine the free base, 2-Bromo-5-fluoro-N-methylaniline (CAS No. 1200114-00-6). While data for this specific molecule is also limited, analyzing it helps in predicting the behavior of its salt form.

| Property | Value | Source |

| CAS Number | 1200114-00-6 | [5][6] |

| Molecular Formula | C₇H₇BrFN | [6] |

| Molecular Weight | 204.04 g/mol | [6] |

| Canonical SMILES | CNC1=C(Br)C=C(F)C=C1 | [6] |

| IUPAC Name | 2-bromo-5-fluoro-N-methylaniline |

Like its hydrochloride salt, specific, experimentally verified physical properties such as melting and boiling points are not well-documented in public literature for the free base.

The Amine to Hydrochloride Salt Conversion: A Workflow Perspective

The relationship between the free amine and its hydrochloride salt is a fundamental acid-base reaction. This process is critical for purification, isolation, and formulation.

Caption: Workflow of hydrochloride salt formation.

Expected Physicochemical Differences

The conversion from a free base to a hydrochloride salt predictably alters the physical properties:

-

Melting Point: The ionic character of the salt results in a much stronger crystal lattice structure compared to the intermolecular forces of the free base. Therefore, the hydrochloride salt is expected to be a solid with a significantly higher melting point.

-

Solubility: The salt form is generally much more soluble in polar solvents, especially water, compared to the free base, which typically exhibits higher solubility in non-polar organic solvents.

-

Stability and Handling: Amine salts are often more crystalline and less prone to oxidation or degradation than their free base counterparts, making them easier to store and handle.

Comparative Analysis with Isomeric Compounds

In the absence of direct data, examining closely related isomers can provide a reasonable estimation of the expected physical properties. It is crucial, however, to recognize that even minor changes in substituent positions can significantly alter properties like melting point due to differences in crystal packing.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromo-5-fluoro-4-methylaniline | 202865-78-9 | C₇H₇BrFN | 39-41 | 245.3 (Predicted) |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | C₇H₇BrFN | 86-90 | 266.3 (Predicted) |

| 2-Bromo-5-fluoroaniline | 1003-99-2 | C₆H₅BrFN | 43-47 | Not Available |

Data sourced from references[7][8][9].

This data from isomers suggests that the free base of our target compound is likely a low-melting solid or possibly an oil at room temperature. The hydrochloride salt would be expected to have a melting point well above 100°C.

Caption: Comparison of target compound and related isomers.

Safety and Handling Protocols

While specific toxicity data for this compound is unavailable, data from analogous anilines and general principles of handling halogenated aromatic compounds necessitate stringent safety protocols.[10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Hazard Classifications (based on related compounds):

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Potentially harmful if swallowed or in contact with skin.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Application in Drug Discovery and Synthesis

Halogenated anilines are versatile intermediates. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon or nitrogen-based substituents. The fluorine atom can modulate the electronic properties and metabolic stability of a final drug candidate, a common strategy in medicinal chemistry. This specific N-methylaniline structure is a valuable precursor for creating more complex molecules, particularly in the development of kinase inhibitors or other targeted therapies.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic chemistry. The primary challenge for researchers is the current lack of publicly available, experimentally determined physical property data. This guide serves to consolidate the known identifying information and to provide a scientifically grounded framework for estimating its properties based on the behavior of its free base, related isomers, and the fundamental principles of amine salt chemistry. It is imperative that any laboratory utilizing this compound conduct its own analytical characterization to ensure the success and safety of their experimental protocols.

References

- PubChem. 2-Bromo-5-fluoroaniline. [Link]

- Molbase. (2-BroMo-5-fluoro-phenyl)-Methyl-aMine | 1200114-00-6. [Link]

- ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

- Thoreauchem. This compound-1199773-27-7. [Link]

- Angene Chemical.

- Hairui Chemical. 2-Bromo-5-fluoro-N-methylaniline_1200114-00-6. [Link]

Sources

- 1. 2-Bromo-5-fluoro-N-methylaniline hydrochloride CAS#: 1199773-27-7 [chemicalbook.com]

- 2. This compound-1199773-27-7 - Thoreauchem [thoreauchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. (2-BroMo-5-fluoro-phenyl)-Methyl-aMine | 1200114-00-6 [chemicalbook.com]

- 6. 1200114-00-6|(2-BRomo-5-fluoro-phenyl)-methyl-amine|BLD Pharm [bldpharm.com]

- 7. 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. angenechemical.com [angenechemical.com]

2-Bromo-5-fluoro-N-methylaniline hydrochloride CAS number

An In-Depth Technical Guide to 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS: 1199773-27-7)

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aniline derivative of significant interest to the pharmaceutical and fine chemical industries. The document details its chemical identity, physicochemical properties, a validated synthetic pathway, and its applications as a versatile building block in medicinal chemistry. Furthermore, it outlines rigorous analytical methods for quality control and provides essential safety, handling, and storage protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who require in-depth technical knowledge and practical methodologies for utilizing this compound. The CAS Number for this compound is 1199773-27-7.[1]

Compound Identification and Physicochemical Properties

This compound is a substituted aniline derivative. The strategic placement of bromo, fluoro, and N-methyl groups makes it a trifunctional intermediate, enabling diverse and complex molecular constructions through various organic reactions.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 1199773-27-7 | [1] |

| Molecular Formula | C₇H₈BrClFN | [2] |

| Molecular Weight | 240.5 g/mol | [2] |

| Canonical SMILES | Cl.CNC1=C(Br)C=C(F)C=C1 | [2] |

| InChIKey | IGYUXVCMJJVYON-UHFFFAOYSA-N | [2] |

| Appearance | Typically an off-white to light-colored solid | Inferred |

| Storage | Store at room temperature under an inert atmosphere, protected from light. | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a multi-step process starting from a commercially available precursor, 2-Bromo-5-fluoroaniline. The process involves the reduction of a nitro group, followed by N-methylation, and finally, salt formation.

Synthetic Pathway Overview

The most logical synthetic route involves the initial synthesis of the parent aniline, 2-Bromo-5-fluoroaniline, from its corresponding nitrobenzene derivative. This is a standard nitro group reduction, which can be achieved through various methods, including catalytic hydrogenation or, more commonly in laboratory settings, using a metal in acidic media.

Sources

An In-Depth Technical Guide to 2-Bromo-5-fluoro-N-methylaniline Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS No. 1199773-27-7), a halogenated and N-methylated aniline derivative that serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. This document elucidates the compound's core physicochemical properties, including its molecular weight, and delves into established synthetic pathways. Furthermore, it explores the rationale behind its application in drug discovery, contextualized by the broader significance of substituted anilines in medicinal chemistry. Safety protocols and handling considerations are also detailed to ensure its effective and safe utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in the realm of medicinal chemistry, prized for their versatile reactivity and their presence in a multitude of biologically active molecules.[1] However, the aniline moiety itself can present metabolic liabilities, often being susceptible to enzymatic oxidation, which can lead to rapid clearance or the formation of toxic metabolites.[2] Consequently, the strategic modification of the aniline ring with substituents such as halogens and alkyl groups is a cornerstone of modern drug design. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:

-

Modulating Lipophilicity: The introduction of halogens can increase a compound's ability to cross cellular membranes.

-

Blocking Metabolic Sites: Strategic placement of substituents can prevent enzymatic degradation, thereby increasing the drug's half-life.

-

Altering Electronic Properties: Electron-withdrawing or -donating groups can fine-tune the pKa of the amino group, affecting its interaction with biological targets.[3]

This compound is a prime example of a rationally designed building block that leverages these principles. The presence of bromine and fluorine atoms, along with an N-methyl group, provides medicinal chemists with a versatile tool for creating sophisticated molecular architectures.

Physicochemical Properties and Molecular Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

Molecular Structure and Weight

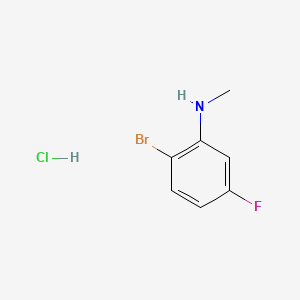

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1199773-27-7 | [4] |

| Molecular Formula | C₇H₈BrClFN | [5] |

| Molecular Weight | 240.50 g/mol | [4][5] |

| Appearance | Typically a solid | Inferred from related compounds |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with a readily available precursor, 2-bromo-5-fluoroaniline. The overall synthetic workflow can be conceptualized as a two-stage process: the synthesis of the aniline precursor, followed by N-methylation and salt formation.

Synthesis of 2-Bromo-5-fluoroaniline

A common and efficient method for the preparation of 2-bromo-5-fluoroaniline involves the reduction of a nitro-aromatic precursor.[6][7]

Caption: Workflow for the synthesis of 2-bromo-5-fluoroaniline.

Experimental Protocol: Reduction of 2-Bromo-5-fluoronitrobenzene [6]

-

Reaction Setup: To a solution of 1-bromo-4-fluoro-2-nitrobenzene in a mixture of acetic acid and ethanol, add iron powder at room temperature.

-

Inert Atmosphere: Purge the reaction mixture with nitrogen for approximately 5 minutes.

-

Reaction Conditions: Heat the mixture to reflux for 2 hours.

-

Workup: After cooling, partially remove the solvents under reduced pressure. Partition the residue between an aqueous sodium hydroxide solution and an organic solvent such as diethyl ether.

-

Purification: Separate the organic layer, wash with water and brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate to yield 2-bromo-5-fluoroaniline.

Causality: The use of iron powder in an acidic medium is a classic and cost-effective method for the reduction of aromatic nitro groups to anilines. The acidic environment facilitates the oxidation of iron, which in turn reduces the nitro group.

N-Methylation and Hydrochloride Salt Formation

The conversion of the primary aniline to the N-methylated secondary aniline and its subsequent transformation into the hydrochloride salt is a standard procedure in organic synthesis.

Caption: Logical workflow for N-methylation and salt formation.

General Experimental Protocol:

-

N-Methylation: Dissolve 2-bromo-5-fluoroaniline in a suitable aprotic solvent (e.g., acetone, THF) with a base such as potassium carbonate. Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and stir, potentially with heating, until the reaction is complete as monitored by TLC or LC-MS.

-

Workup and Isolation: After completion, filter the reaction mixture and remove the solvent. The crude product can be purified by column chromatography.

-

Hydrochloride Salt Formation: Dissolve the purified 2-Bromo-5-fluoro-N-methylaniline free base in a suitable anhydrous solvent (e.g., diethyl ether). Add a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will typically precipitate out of the solution.

-

Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Trustworthiness: This two-step sequence is a robust and widely used method for the preparation of N-alkylated aniline hydrochlorides. The formation of the hydrochloride salt is often advantageous as it can improve the compound's stability, crystallinity, and handling properties.

Applications in Drug Discovery and Development

Substituted anilines, such as the title compound, are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound makes it a valuable precursor for introducing a specific pharmacophore into a larger molecule.

One of the most notable applications of the parent aniline, 2-bromo-5-fluoroaniline, is as a key intermediate in the synthesis of Tezacaftor .[8] Tezacaftor is a component of Trikafta, a triple-combination therapy approved for the treatment of cystic fibrosis.[8] This underscores the industrial relevance of this structural motif.

The N-methyl group can serve several purposes in a final drug molecule:

-

It can act as a hydrogen bond acceptor.

-

It can increase the basicity of the nitrogen compared to the primary aniline.

-

It can provide a point of steric bulk that can influence binding to a biological target.

The bromine atom is particularly useful as it provides a handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of a wide range of substituents.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. While a specific, detailed safety data sheet for this exact compound is not widely available, data from closely related compounds provide a strong basis for a risk assessment.

Hazard Identification (based on related anilines): [9][10]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures: [11]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]

Conclusion

This compound is a strategically designed chemical intermediate with significant value for the pharmaceutical industry. Its molecular weight of 240.50 g/mol and its specific substitution pattern offer a unique combination of features for medicinal chemists to leverage in the synthesis of novel drug candidates. The established synthetic routes are robust and scalable, ensuring its availability for research and development. A thorough understanding of its properties, synthesis, and safe handling is essential for any scientist working with this important building block.

References

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

- Wadman, M. W., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436–440. [Link]

- Wadman, M. W., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436–440. [Link]

- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

- Thoreauchem. (n.d.). This compound. [Link]

- BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. [Link]

- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

- Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- PubChem. (n.d.). 2-Bromo-5-fluoroaniline. [Link]

- PubChem. (n.d.). 2-Bromo-4-methylaniline hydrochloride. [Link]

Sources

- 1. biopartner.co.uk [biopartner.co.uk]

- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Bromo-5-fluoro-N-methylaniline hydrochloride CAS#: 1199773-27-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 8. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride

Preamble: The Imperative for Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, halogenated anilines serve as pivotal building blocks. Their unique electronic properties and synthetic versatility make them indispensable intermediates in the creation of complex molecular architectures, including active pharmaceutical ingredients (APIs) and advanced materials[1][2]. 2-Bromo-5-fluoro-N-methylaniline hydrochloride is one such intermediate, where the precise arrangement of its substituents dictates its reactivity and, ultimately, the properties of the final product.

The unambiguous determination of its chemical structure is not merely an academic exercise; it is a foundational requirement for ensuring purity, predicting reactivity, and meeting stringent regulatory standards. This guide eschews a rigid, templated approach, instead presenting a logical, field-proven workflow for the complete structural characterization of this molecule. We will proceed through a multi-technique, self-validating system where each analytical step corroborates the last, culminating in an undeniable structural assignment. This document is designed to provide not just the "how," but the critical "why" behind each methodological choice, reflecting a synthesis of technical accuracy and practical expertise.

Molecular Blueprint and Elucidation Strategy

Before embarking on the experimental journey, we establish the hypothetical structure and fundamental properties of the target compound. This initial blueprint serves as our reference against which all subsequent data will be compared.

Target Compound: this compound

Expected Structure:

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1199773-27-7 | [3] |

| Molecular Formula | C₇H₈BrClFN | - |

| Molecular Weight (Free Base) | 204.04 g/mol | [4] |

| Monoisotopic Mass (Free Base) | 202.97459 Da | [4] |

| Molecular Weight (HCl Salt) | 240.50 g/mol | - |

Our elucidation strategy is designed as a logical cascade, beginning with broad molecular information and progressively resolving finer structural details. Each step provides a piece of the puzzle, and the congruence of all data provides the ultimate proof.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Elemental Composition

Expertise & Causality: We begin with high-resolution mass spectrometry (HRMS) as it provides the most fundamental piece of information: the exact mass of the molecule.[5] This allows for the confident determination of the elemental formula, which is the bedrock of the entire elucidation process. For a halogenated compound, MS offers a critical self-validating feature: the isotopic pattern of bromine.

Expected Results & Self-Validation: The analysis of 2-Bromo-5-fluoro-N-methylaniline will yield a distinctive mass spectrum.

-

Molecular Formula Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecule of the free base, [C₇H₇BrFN + H]⁺. HRMS will provide an exact mass measurement, which should match the theoretical value within a narrow tolerance (typically < 5 ppm).

-

Isotopic Signature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[6] This results in a characteristic doublet for every bromine-containing ion, where the [M+H]⁺ and [M+2+H]⁺ peaks are of almost equal intensity. Observing this pattern provides unequivocal evidence for the presence of a single bromine atom.

Fragmentation Analysis: While soft ionization minimizes fragmentation, tandem MS (MS/MS) experiments can be performed on the parent ion to induce fragmentation and gain further structural insight.[5] Common fragmentation pathways for this molecule include:

-

Alpha-Cleavage: Loss of the methyl radical (•CH₃) from the N-methyl group, a common fragmentation for amines.[7]

-

Halogen Loss: Cleavage of the C-Br bond.

Table 2: Predicted m/z Values for Key Ions (Free Base)

| Ion Species | Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 203.9821 | 205.9799 |

| [M-CH₃]⁺ | Loss of methyl group | 188.9589 | 190.9567 |

| [M-Br]⁺ | Loss of bromine atom | 125.0614 | 125.0614 |

Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the hydrochloride salt in 1 mL of methanol or acetonitrile. A 0.1% addition of formic acid can aid in protonation if analyzing the free base.[1]

-

Instrumentation: Utilize an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high mass accuracy.[5]

-

Ionization Mode: Positive ion mode ([M+H]⁺) is standard for anilines.[1]

-

Data Acquisition: Infuse the sample solution directly or via LC injection. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Analysis: Determine the exact mass of the parent ion and compare it to the theoretical value for C₇H₈BrFN⁺. Verify the ~1:1 intensity ratio for the A/A+2 isotopic peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy serves as a rapid and non-destructive method to confirm the presence of key functional groups.[1] For this specific molecule, its primary utility lies in confirming the secondary amine hydrochloride salt structure and the aromatic substitution pattern.

Expected Results & Self-Validation: The IR spectrum provides a "fingerprint" of the molecule's covalent bonds.

-

Ammonium Salt Stretch: The most diagnostic feature will be a very broad and strong absorption band in the 2400-3000 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibration in a secondary ammonium salt and is distinct from the sharper N-H stretch of a free amine (~3400 cm⁻¹).[8]

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ for the N-methyl group.

-

Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.[9]

-

C-N Stretch: Aromatic amine C-N stretching absorptions are typically found between 1200-1350 cm⁻¹.[10]

-

Fingerprint Region: C-F and C-Br stretches will appear in the lower frequency region (< 1200 cm⁻¹), along with C-H out-of-plane bending bands that can hint at the 1,2,4-trisubstitution pattern.

Table 3: Key FTIR Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| R₂N⁺H₂ | N⁺-H Stretch | 2400 - 3000 (Very Broad) |

| Ar-H | C-H Stretch | 3000 - 3100 |

| -CH₃ | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ar-N | C-N Stretch | 1200 - 1350 |

| Ar-F | C-F Stretch | 1000 - 1250 |

| Ar-Br | C-Br Stretch | 500 - 600 |

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.[1]

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[11]

-

Analysis: Perform a background subtraction and identify the characteristic absorption bands corresponding to the functional groups listed in Table 3. The presence of the broad N⁺-H stretch is a key confirmation of the hydrochloride salt form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[12] It provides a complete analysis of the carbon-hydrogen framework. We employ a suite of 1D and 2D NMR experiments to first identify all unique proton and carbon environments and then piece them together to build the molecular skeleton.[13][14]

Solvent Choice: DMSO-d₆ is an excellent choice for this analysis. Its polarity readily dissolves the hydrochloride salt, and it slows the exchange rate of the N-H proton, often allowing its coupling to be observed.

¹H NMR: Proton Environments and Splitting

Expected Results & Self-Validation: The ¹H NMR spectrum will reveal three distinct regions: aromatic, aliphatic, and the exchangeable N-H proton.

-

Aromatic Region (δ ~7.0-7.5 ppm): We expect three signals, each integrating to one proton. Their splitting patterns (multiplicities) are dictated by coupling to each other (JHH) and to the fluorine atom (JHF).

-

H6: Will appear as a doublet of doublets (dd), split by the adjacent H4 (³JHH ~ 8-9 Hz) and the meta-fluorine (⁴JHF ~ 6-7 Hz).

-

H4: Will appear as a triplet-like signal (more accurately a doublet of doublets), split by the adjacent H6 (³JHH ~ 8-9 Hz) and the ortho-fluorine (³JHF ~ 8-10 Hz).

-

H3: Will appear as a doublet of doublets (dd), split by the adjacent H4 (⁴JHH ~ 2-3 Hz) and the meta-fluorine (⁴JHF ~ 4-5 Hz).

-

-

N-H Proton (δ variable, ~5-6 ppm or higher): This signal is often broad due to quadrupolar coupling with nitrogen and chemical exchange.[15] Its presence can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to H/D exchange.[10]

-

N-Methyl Protons (δ ~2.7-2.9 ppm): This signal will integrate to three protons. In DMSO, it may appear as a doublet due to coupling with the N-H proton (³JHH ~ 5 Hz). This coupling provides direct evidence of the N-CH₃ bond.

¹³C NMR: The Carbon Skeleton

Expected Results & Self-Validation: The proton-decoupled ¹³C NMR spectrum will show all 7 unique carbon signals. The chemical shifts are heavily influenced by the substituents.

-

Aromatic Carbons (δ ~110-160 ppm):

-

C-F (C5): Will have the largest chemical shift due to the direct attachment of the highly electronegative fluorine and will show a very large one-bond C-F coupling constant (¹JCF ~ 240-250 Hz).

-

C-Br (C2): Will have a downfield shift, but the carbon signal itself will be attenuated due to the bromine substituent.

-

C-N (C1): Shifted downfield by the nitrogen attachment.

-

Other carbons will show smaller ²JCF and ³JCF couplings (5-25 Hz), providing further confirmation of the substitution pattern.

-

-

N-Methyl Carbon (δ ~30-35 ppm): A single signal in the aliphatic region.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings (in DMSO-d₆)

| Position | Atom | Predicted δ (ppm) | Multiplicity | Key Couplings (Hz) |

|---|---|---|---|---|

| 3 | H | ~7.1 | dd | ⁴JHH ~ 2-3, ⁴JHF ~ 4-5 |

| 4 | H | ~7.2 | dd (or t) | ³JHH ~ 8-9, ³JHF ~ 8-10 |

| 6 | H | ~7.4 | dd | ³JHH ~ 8-9, ⁴JHF ~ 6-7 |

| N-H | H | Variable, broad | br s or t | ³J(H,CH₃) ~ 5 (if observed) |

| N-CH₃ | H | ~2.8 | d | ³J(H,NH) ~ 5 (if observed) |

| 1 | C | ~145 | d | ²JCF ~ 10-15 |

| 2 | C | ~115 | d | ³JCF ~ 3-5 |

| 3 | C | ~118 | d | ³JCF ~ 8-10 |

| 4 | C | ~125 | d | ²JCF ~ 20-25 |

| 5 | C | ~160 | d | ¹JCF ~ 240-250 |

| 6 | C | ~130 | s | - |

| N-CH₃ | C | ~32 | q | - |

2D NMR (HSQC & HMBC): Assembling the Pieces

Expertise & Causality: While 1D NMR suggests the structure, 2D NMR proves it. HSQC links each proton to its directly attached carbon, confirming assignments. HMBC is the master key, revealing correlations between protons and carbons over 2-3 bonds, allowing us to unambiguously connect the molecular fragments.[16][17]

Expected Correlations & Self-Validation:

-

HSQC: Will show cross-peaks connecting H3-C3, H4-C4, H6-C6, and the N-CH₃ protons to the N-CH₃ carbon.

-

HMBC: The crucial long-range correlations that lock the structure are:

-

N-CH₃ Protons to C1 and C6: This correlation definitively links the methyl group to the aniline nitrogen and confirms its position adjacent to the C6 proton.

-

H6 to C1, C2, and C4: Confirms the position of H6 relative to the C-N, C-Br, and C4 positions.

-

H3 to C1, C2, and C5: Confirms the position of H3 relative to the C-N, C-Br, and C-F positions. This network of overlapping correlations leaves no doubt about the substituent pattern.

-

Caption: Key HMBC correlations confirming connectivity.

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a standard 1D proton spectrum. Note integrals, chemical shifts, and multiplicities.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum to confirm the N-H proton signal.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to determine CH, CH₂, CH₃, and quaternary carbons).

-

2D NMR: Acquire standard gradient-selected HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations.

Single-Crystal X-ray Crystallography: The Ultimate Proof

Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[18][19] It moves beyond connectivity to define the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For an ionic compound, this technique directly visualizes the interaction between the cation and the chloride anion, confirming the salt's nature.[20]

Expected Results & Self-Validation: Successful analysis will produce an electron density map that can be refined into a 3D model of the molecule. This model will:

-

Confirm the atomic connectivity established by NMR.

-

Provide precise measurements of all bond lengths and angles.

-

Show the protonated state of the amine nitrogen.

-

Clearly locate the chloride counter-ion and detail its hydrogen bonding interactions with the ammonium proton(s).

The resulting crystallographic information file (CIF) becomes a permanent, verifiable record of the molecule's absolute structure.[20]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable quality. This is often the most challenging step. Slow evaporation of a solvent (e.g., ethanol/ether) or vapor diffusion are common methods.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Conclusion: A Triangulated and Trustworthy Assignment

The structure elucidation of this compound is achieved not by a single experiment, but by the convergent power of multiple, orthogonal analytical techniques. Mass spectrometry confirms the elemental formula and the presence of bromine. FTIR spectroscopy validates the key functional groups, crucially identifying the ammonium salt. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the molecular framework, establishing the precise connectivity of every atom. Finally, X-ray crystallography provides the ultimate, irrefutable 3D structure in the solid state. Each technique validates the others, creating a self-consistent and trustworthy body of evidence that fully and unambiguously defines the molecule. This rigorous, multi-faceted approach represents the gold standard in chemical characterization, ensuring the integrity of the compound for any subsequent research or development application.

References

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

- Lee, S., & Kim, S. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127. [Link]

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

- Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-8. [Link]

- Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-268. [Link]

- University of Calgary. (n.d.). Amines. [Link]

- Sungkyunkwan University. (2020).

- Lynch, B. M., & Saunderson, B. C. (1966). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Tetrahedron, 22, 269-272. [Link]

- Majerz-Maniecka, K., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone.

- ResearchGate. (2013). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. [Link]

- JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. [Link]

- Arasi, A. Y., et al. (2009). The structural properties of poly(aniline)--analysis via FTIR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1229-1234. [Link]

- ResearchGate. (2018). FTIR Spectra of Aniline. [Link]

- ResearchGate. (2019).

- ResearchGate. (2009). The structural properties of Poly(aniline)-Analysis via FTIR spectroscopy. [Link]

- Excillum. (n.d.). Small molecule crystallography. [Link]

- NC State University. (n.d.). Small Molecule X-ray Crystallography. [Link]

- NIST. (n.d.). 2-Fluoro-5-methylaniline. [Link]

- ACS Publications. (2022).

- ResearchGate. (2004).

- ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. [Link]

- Gzella, A., et al. (2009). 1H and 13C NMR spectra and solution structures of novel derivatives of 5-substituted creatinines. Magnetic Resonance in Chemistry, 47(11), 964-971. [Link]

- PubChem. (n.d.). 2-Bromo-5-fluoroaniline. [Link]

- Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92. [Link]

- Michigan State University. (n.d.). Mass Spectrometry. [Link]

- Nature. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. [Link]

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

- ResearchGate. (2011). 1 H-13 C HSQC and HMBC (right hand) 2D NMR spectra of Fraction 1. [Link]

- SpectraBase. (n.d.). 2-Bromo-5-methylaniline. [Link]

- ChemZq. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

- ResearchGate. (2007). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

- Google Patents. (2023).

- ResearchGate. (2017). Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. [Link]

- Chandra, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biosciences, 48(1), 1-20. [Link]

- PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-5-fluoro-N-methylaniline hydrochloride CAS#: 1199773-27-7 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jchps.com [jchps.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1H and 13C NMR spectra and solution structures of novel derivatives of 5-substituted creatinines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: NMR Spectroscopy Of Amines [jove.com]

- 16. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. excillum.com [excillum.com]

- 19. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 20. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride: A Technical Guide

For Immediate Release

[SHANGHAI, CN — January 10, 2026] — This technical guide provides an in-depth analysis of the spectral characteristics of 2-Bromo-5-fluoro-N-methylaniline hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a substituted aromatic amine derivative. Its structural complexity, arising from the presence of bromine and fluorine atoms, an N-methyl group, and its formulation as a hydrochloride salt, gives rise to a unique spectroscopic fingerprint. Understanding these spectral features is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in synthetic pathways. This guide will dissect the predicted spectral data, drawing on established principles of spectroscopy and comparative analysis with related structures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, we will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to reveal key information about the aromatic protons, the N-methyl group, and the amine proton.

-

Aromatic Region (δ 7.0-8.0 ppm): The benzene ring possesses three protons. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the N-methylamino group. The proton ortho to the bromine will likely be the most downfield, followed by the proton ortho to the fluorine. The proton situated between the fluorine and the N-methylamino group will be the most shielded. Spin-spin coupling between these protons and with the fluorine atom will result in complex splitting patterns (doublets and triplets of doublets).

-

N-Methyl Protons (δ ~3.0-3.5 ppm): The three protons of the methyl group attached to the nitrogen will appear as a singlet. The chemical shift will be downfield compared to a typical aliphatic methyl group due to the deshielding effect of the adjacent nitrogen atom.

-

Amine Proton (N-H) (δ >10 ppm, broad): Due to the formation of the hydrochloride salt, the amine nitrogen is protonated (-NH₂⁺CH₃). This proton is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift. Its broadness is a result of chemical exchange and quadrupolar relaxation. In some deuterated solvents, this peak may be exchangeable with deuterium and disappear from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton.

-

Aromatic Carbons (δ 100-150 ppm): The six aromatic carbons will each give a distinct signal. The carbon atoms directly attached to the electronegative bromine and fluorine atoms will be significantly influenced. The C-Br bond will cause a downfield shift, while the C-F bond will exhibit a large one-bond coupling constant (¹JCF). The carbon attached to the nitrogen will also be downfield.

-

N-Methyl Carbon (δ ~30-40 ppm): The carbon of the N-methyl group will appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for structural confirmation. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Coupling to the neighboring aromatic protons will be observed.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often preferred for amine hydrochlorides as it can slow down the exchange of the N-H proton.[1]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean, dry NMR tube.[2]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

If available, acquire a ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by vibrations associated with the aromatic ring, the N-H bond of the anilinium ion, and the C-N bond.

-

N-H Stretching (2400-2800 cm⁻¹): The stretching vibration of the N⁺-H bond in the anilinium ion appears as a broad and strong absorption in this region. This is a characteristic feature of amine salts.[3]

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): These absorptions are typically of medium to weak intensity.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): The benzene ring will show a series of sharp bands in this region, characteristic of aromatic compounds.

-

N-H Bending (1500-1600 cm⁻¹): The bending vibration of the N⁺-H bond can also appear in this region, sometimes overlapping with the aromatic C=C stretching bands.

-

C-N Stretching (1250-1350 cm⁻¹): The stretching vibration of the aromatic C-N bond is expected in this range.[4]

-

C-F and C-Br Stretching (below 1200 cm⁻¹): The vibrations of the carbon-halogen bonds will appear in the fingerprint region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[5]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]

-

Record the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound, the analysis will likely be performed on the free base after in-source dissociation of the hydrochloride.

-

Molecular Ion Peak (M⁺): The mass spectrum of the free base, 2-Bromo-5-fluoro-N-methylaniline, will show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.[6]

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A common fragmentation for N-methylated compounds is the loss of the methyl group, leading to a significant [M-15]⁺ peak.

-

Loss of a bromine atom (•Br): Cleavage of the C-Br bond will result in a fragment ion corresponding to the loss of a bromine atom.

-

Other fragmentations: Further fragmentation of the aromatic ring can also occur, but the initial losses of the methyl and bromine substituents are expected to be the most prominent.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

-

Ionization:

-

Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

-

Sources

2-Bromo-5-fluoro-N-methylaniline hydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound, a compound of interest for pharmaceutical and chemical research. As specific quantitative solubility data for this molecule is not extensively available in public literature, this document emphasizes the foundational scientific principles and robust experimental methodologies required to generate a complete and reliable solubility profile. We delve into the critical distinction between thermodynamic and kinetic solubility, the profound influence of pH and solvent systems, and provide detailed, field-proven protocols grounded in international regulatory standards. This guide is designed to equip researchers, formulation scientists, and drug development professionals with the necessary tools to characterize this compound effectively, ensuring data integrity and facilitating informed decision-making in a research and development setting.

Introduction: The Critical Role of Solubility

This compound is a substituted aniline derivative. Its structure, featuring a halogenated aromatic ring and a secondary amine, suggests its potential as a building block in medicinal chemistry. The hydrochloride salt form indicates an intentional design to improve the aqueous solubility of the parent compound, which is a common strategy in drug development.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its advancement. Poor solubility can lead to erratic results in biological assays, low and variable bioavailability, and significant challenges in developing a viable drug product. This guide therefore focuses on the systematic approach to building a comprehensive solubility profile, a cornerstone of physicochemical characterization.

Physicochemical Characterization

A precise understanding of the molecule's basic properties is the first step in any solubility investigation.

Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-N-methylaniline and Related Analogs

| Property | This compound | 2-Bromo-5-fluoroaniline (Free Base Analog) | 2-Bromo-N-methylaniline (Analog) |

| Molecular Formula | C₇H₈BrClFN | C₆H₅BrFN | C₇H₈BrN |

| Molecular Weight | ~241.51 g/mol | 190.01 g/mol [1] | 186.05 g/mol |

| CAS Number | 1199773-27-7[2] | 1003-99-2[1] | 6832-87-7[3] |

| Predicted pKa | To be determined (Anilinium ion pKa typically 2-5) | ~1.95 (Predicted for a related analog)[4] | Not Available |

| Melting Point (°C) | Must be experimentally determined | 43-47 | Not Applicable |

| Boiling Point (°C) | Not Applicable | Not Available | 107-109 (at 12 mmHg)[3] |

Note: The molecular weight of the hydrochloride salt is calculated based on the free base plus HCl. The pKa of the parent aniline is a critical parameter that must be experimentally determined, as it governs the pH-solubility profile.

Core Principles: Thermodynamic vs. Kinetic Solubility

Understanding the two primary types of solubility measurements is crucial for interpreting data correctly.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true, equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure, with an excess of solid compound present.[5][6] This is the gold standard for formulation and biopharmaceutical classification as it represents the maximum amount of drug that can be dissolved under stable conditions.[7] The most common method for its determination is the Shake-Flask method.[8][9]

Kinetic Solubility

Kinetic solubility is a high-throughput measurement typically used in the early stages of drug discovery.[7] It measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[8] This method often overestimates thermodynamic solubility because it can generate supersaturated solutions that have not yet reached equilibrium.[6] While useful for rapid screening, it is not a substitute for a full thermodynamic profile.

Sources

- 1. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-fluoro-N-methylaniline hydrochloride CAS#: 1199773-27-7 [chemicalbook.com]

- 3. 2-溴-N-甲基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9 [m.chemicalbook.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. biorelevant.com [biorelevant.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS No. 1199773-27-7). As a substituted halogenated aniline, this compound warrants careful handling due to its potential health hazards. This document synthesizes available data from structurally similar compounds to establish a robust framework for its safe utilization in a laboratory setting.

Executive Summary: Core Hazard Assessment

This compound and its analogs are classified as irritants and are potentially toxic upon ingestion, inhalation, or skin contact. The primary hazards associated with this class of compounds are skin and eye irritation.[1] Due to the presence of bromine and fluorine, thermal decomposition may produce highly toxic fumes, including hydrogen halides and nitrogen oxides.[2] A thorough understanding of these risks is the first step in ensuring laboratory safety. All handling procedures must be conducted with the assumption that this compound is hazardous.

Physicochemical and Toxicological Profile

While comprehensive experimental data for this specific hydrochloride salt is not widely published, we can infer its properties from available data on its free base and closely related analogs.

Table 1: Physicochemical Properties

| Property | Value/Information | Source(s) |

| Chemical Name | This compound | [2][3][4] |

| CAS Number | 1199773-27-7 | [2][3][4] |

| Molecular Formula | C7H8BrClFN | [3][5] |

| Molecular Weight | ~240.50 g/mol | [4][5] |

| Appearance | Likely a solid, based on related compounds. | Inferred |

Table 2: GHS Hazard Classification (Inferred from Analogs)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |

| (This table is a composite based on data for similar compounds like 2-fluoro-N-methylaniline and other bromo-fluoro-anilines and should be treated as a precautionary guideline.)[1] |

The toxicological profile of aniline and its derivatives suggests that they can be absorbed through the skin and may affect the blood's oxygen-carrying capacity.[5] Therefore, minimizing direct contact is of paramount importance.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safely handling this compound is a combination of robust engineering controls and appropriate PPE.

Engineering Controls

All work involving this compound, especially when handling the powdered form or creating solutions, must be performed in a certified chemical fume hood.[6] This is the primary engineering control to prevent inhalation of dust or vapors. The fume hood also provides a contained space in the event of a spill. A safety shower and eyewash station must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection : Chemical-resistant gloves are mandatory. While nitrile gloves may offer sufficient protection for short-term handling, it is best practice to consult the glove manufacturer's resistance guide for halogenated aromatic compounds.[6] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.

-

Eye and Face Protection : ANSI-approved safety glasses with side shields or chemical splash goggles are required at all times.[7] A face shield should be worn over safety glasses when there is a risk of splashing, such as during bulk transfers or solution preparation.

-

Skin and Body Protection : A full-length laboratory coat, long pants, and closed-toe shoes are required.[7] This ensures maximal skin coverage.

-

Respiratory Protection : If there is a potential for exposure outside of a fume hood, or if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

Safe Handling, Storage, and Disposal Protocols

Handling

-

Personnel Training : All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.[6]

-

Work Practices : Avoid the formation of dust and aerosols.[9] Use spark-proof tools and equipment where necessary.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.

Storage

Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed to prevent contamination and potential release. The storage area should be clearly labeled.

Disposal

Dispose of waste in accordance with all local, regional, and national regulations.[1] Contaminated materials, including empty containers, should be treated as hazardous waste. Do not dispose of this chemical down the drain.

Emergency Procedures: Preparedness and Response

Spills

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

-

Minor Spill (inside a fume hood) :

-

Ensure proper PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite or sand.

-

Carefully scoop the material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood) :

-

Evacuate the immediate area and alert others.

-

Restrict access to the spill area.

-

If safe to do so, increase ventilation to the area.

-

Contact your institution's Environmental Health and Safety (EHS) department for cleanup.

-

Exposure

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact : Immediately remove contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational flow for working with this compound.

Caption: Workflow for the safe handling of 2-Bromo-5-fluoro-N-methylaniline HCl.

References

- TCI AMERICA. (2018-07-06). Safety Data Sheet: 2-Fluoro-N-methylaniline.

- Thoreauchem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 1199773-27-7.

- BLD Pharm. (n.d.). 1199773-27-7|this compound.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.

- Sigma-Aldrich. (2024-09-08). Safety Data Sheet: 4-bromoaniline.

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- GOV.UK. (n.d.). Bromine: incident management.

- U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.

- West Virginia University Environmental Health & Safety. (2023-03-06). Chapter 8: Decontamination, Disinfection and Spill Response.

- Angene Chemical. (2021-05-01). Safety Data Sheet.

- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.

- University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.

- Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.

- ChemicalBook. (n.d.). 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9.

- Rutgers University. (n.d.). Aniline.

Sources

- 1. P-BROMOANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 2-Bromo-5-fluoro-N-methylaniline hydrochloride CAS#: 1199773-27-7 [m.chemicalbook.com]

- 3. thoreauchem.com [thoreauchem.com]

- 4. 1199773-27-7|this compound|BLD Pharm [bldpharm.com]

- 5. 2-溴-5-氟-N-甲基苯胺盐酸盐 CAS#: 1199773-27-7 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. hazmatschool.com [hazmatschool.com]

- 9. Page loading... [wap.guidechem.com]

A Comprehensive Safety and Handling Guide for 2-Bromo-5-fluoro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, verified Material Safety Data Sheet (MSDS) for 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS No. 1199773-27-7) is not publicly available in the provided search results. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds to provide a robust, albeit provisional, safety profile. All recommendations should be implemented with the understanding that the toxicological properties of this specific compound have not been fully investigated.[1][2] Users must exercise caution and conduct their own risk assessments.

Chemical Identification and Physicochemical Properties

This compound is a halogenated and N-alkylated aniline derivative. Such compounds are common intermediates in pharmaceutical synthesis. The hydrochloride salt form generally confers increased water solubility and stability compared to the free base. While specific experimental data for this compound is scarce, its properties can be estimated based on its structure and data from related molecules.

| Property | Data | Source(s) |

| CAS Number | 1199773-27-7 | [3] |

| Molecular Formula | C₇H₈BrFN · HCl | Inferred from structure |

| Molecular Weight | ~242.51 g/mol | Calculated based on atomic weights |

| Appearance | Likely an off-white to amber or crystalline solid. | [4] (Analogue: 4-Bromo-2-methylaniline hydrochloride is an off-white solid) |

| Melting Point | Not available. Analogues range from 39-90°C. | [5] (Analogue: 5-Bromo-4-fluoro-2-methylaniline melts at 86-90°C) |

| Boiling Point | Not available. | - |

| Flash Point | Likely >110 °C (>230 °F). Halogenated anilines are often combustible. | [2][6] (Analogues: 5-Bromo-2-methylaniline and 2-Bromo-5-fluoroaniline have flash points of 110°C) |

| Solubility | Expected to have some water solubility due to the hydrochloride salt. | [4] (Analogue: 4-Bromo-2-methylaniline hydrochloride is noted to be water soluble) |

Hazard Identification and Toxicological Profile

Based on consistent data from numerous structural analogues, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.[2][4][7][8]

GHS Hazard Classification (Anticipated)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2][7]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][7][8][9]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][7][8][9]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][7][8][9]

Pictograms:

Signal Word: Warning [2][6][10]

Expert Analysis of Toxicological Profile:

The toxicological profile is driven by the aniline core, a known toxicophore, compounded by halogenation.

-

Mechanism of Irritation: Halogenated aromatic compounds can act as haptens, reacting with skin proteins to elicit an immune response, leading to contact dermatitis. Their ability to disrupt cell membranes contributes to skin and severe eye irritation.

-

Systemic Toxicity: Upon absorption (oral or dermal), anilines can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. While not explicitly reported for these specific analogues, it is a classic toxicological endpoint for this chemical class.

-

Respiratory Effects: As a fine solid or powder, the compound can cause mechanical and chemical irritation to the respiratory tract upon inhalation.[7][8]

Proactive Risk Management: Exposure Controls and Personal Protection

A multi-layered approach to risk management is essential. The "Hierarchy of Controls" is the established framework for minimizing exposure.

Caption: Hierarchy of controls for minimizing chemical exposure.

Detailed Protocols for Exposure Control:

-

Engineering Controls: All weighing and handling of the solid material must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[8] The laboratory should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]

-

Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this chemical. Clearly demarcate the area where the compound is handled. Ensure all personnel are trained on the specific hazards and emergency procedures outlined in the SOP.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][8]

-

Skin Protection: Wear nitrile gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8] A fully buttoned lab coat must be worn.

-

Respiratory Protection: Under normal use conditions within a fume hood, a respirator is not typically required.[1] If engineering controls fail or for emergency response, use a NIOSH-approved P95 or P100 particulate respirator.[8]

-

Safe Handling, Storage, and Disposal

Handling:

-

Do not breathe dust.[7]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7][10]

-